2-Chloro-4-ethoxy-5-methoxybenzoic acid
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Overview
Description
2-Chloro-4-ethoxy-5-methoxybenzoic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid, featuring chloro, ethoxy, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-5-methoxybenzoic acid typically involves multiple steps. One common method starts with the chlorination of 4-ethoxy-5-methoxybenzoic acid. The reaction is carried out using thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the chloro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-4-ethoxy-5-methoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural similarity to bioactive compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro, ethoxy, and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 2-Chloro-5-methoxybenzoic acid
- 2-Chloro-6-methoxybenzoic acid
- 5-Chloro-2-ethoxybenzoic acid
- 4-Amino-5-chloro-2-methoxybenzoic acid
Comparison: 2-Chloro-4-ethoxy-5-methoxybenzoic acid is unique due to the specific arrangement of its substituents. The presence of both ethoxy and methoxy groups, along with the chloro substituent, imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11ClO4 |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
FRJCKGYHNHFDGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C(=O)O)OC |
Origin of Product |
United States |
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